molecular formula C14H22ClNO3 B12422858 N-Methyl viloxazine-d3 (hydrochloride)

N-Methyl viloxazine-d3 (hydrochloride)

Cat. No.: B12422858
M. Wt: 290.80 g/mol
InChI Key: OVQKSWPRYDMENH-MUTAZJQDSA-N
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Description

N-Methyl viloxazine-d3 (hydrochloride) is a deuterated form of N-Methyl viloxazine, a compound known for its pharmacological properties. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl viloxazine-d3 (hydrochloride) typically involves the deuteration of N-Methyl viloxazineThis can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of N-Methyl viloxazine-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research .

Chemical Reactions Analysis

Types of Reactions

N-Methyl viloxazine-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the substituent introduced .

Scientific Research Applications

N-Methyl viloxazine-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Mechanism of Action

The mechanism of action of N-Methyl viloxazine-d3 (hydrochloride) involves its interaction with specific molecular targets in the body. It is known to modulate the reuptake of norepinephrine, a neurotransmitter, thereby influencing various physiological processes. The deuterium labeling allows for detailed studies of its pharmacokinetics and dynamics, providing insights into its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl viloxazine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in biochemical assays. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .

Properties

Molecular Formula

C14H22ClNO3

Molecular Weight

290.80 g/mol

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]-4-(trideuteriomethyl)morpholine;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12;/h4-7,12H,3,8-11H2,1-2H3;1H/i2D3;

InChI Key

OVQKSWPRYDMENH-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCOC(C1)COC2=CC=CC=C2OCC.Cl

Canonical SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C.Cl

Origin of Product

United States

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